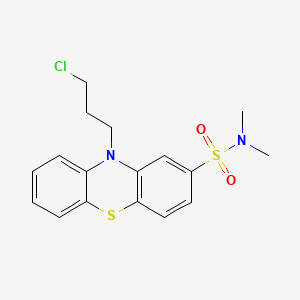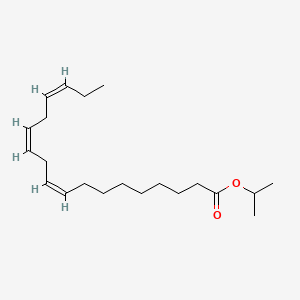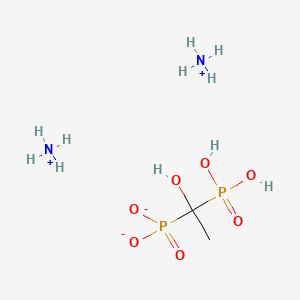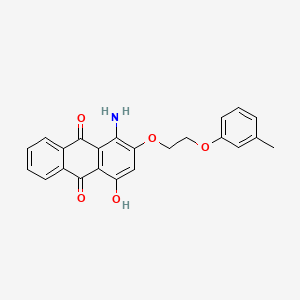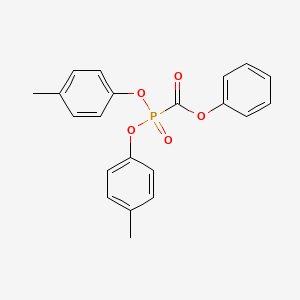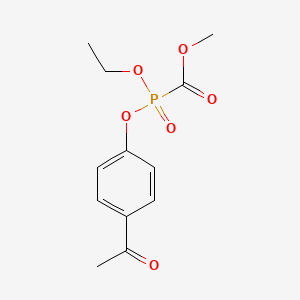
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is a complex organic compound with a unique structure that includes a phosphine oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with (4-acetylphenoxy)ethanol under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired ester and oxide functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the ester or oxide groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield phosphine oxides with different substituents, while reduction can lead to simpler phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphine oxide group can participate in various binding interactions, influencing biochemical pathways and reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinecarboxylic acid, (4-chlorophenoxy)ethoxy-, phenyl ester, oxide
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, (4-acetylphenoxy)ethoxy-, methyl ester, oxide is unique due to its specific functional groups and reactivity. The presence of the (4-acetylphenoxy)ethoxy group distinguishes it from other similar compounds, providing unique properties and applications.
Eigenschaften
CAS-Nummer |
83877-28-5 |
|---|---|
Molekularformel |
C12H15O6P |
Molekulargewicht |
286.22 g/mol |
IUPAC-Name |
methyl [(4-acetylphenoxy)-ethoxyphosphoryl]formate |
InChI |
InChI=1S/C12H15O6P/c1-4-17-19(15,12(14)16-3)18-11-7-5-10(6-8-11)9(2)13/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
DVZQCIQUBJJODW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



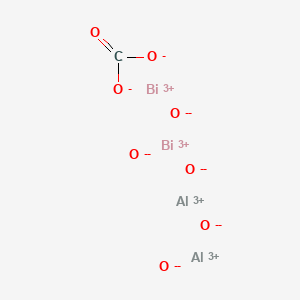

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)
